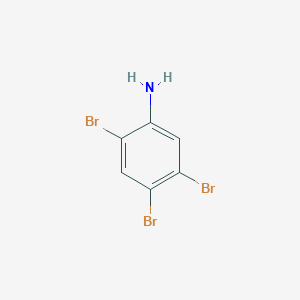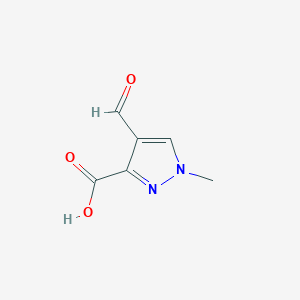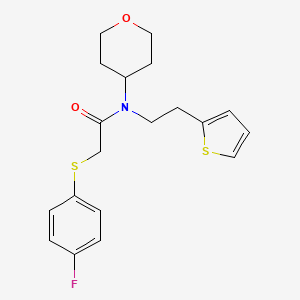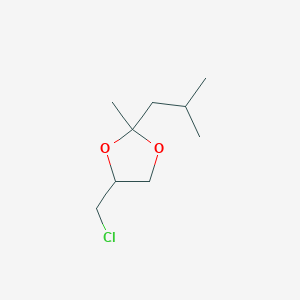
2,4,5-Tribromoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromoaniline is a chemical compound with the molecular formula C6H4Br3N . It is a white to brown solid and is used in organic synthesis .
Molecular Structure Analysis
The molecular weight of 2,4,5-Tribromoaniline is 329.82 . The InChI code is 1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 .Physical And Chemical Properties Analysis
2,4,5-Tribromoaniline has a melting point of 80-81 °C and a predicted boiling point of 318.0±37.0 °C . Its predicted density is 2.351±0.06 g/cm3 . The compound is insoluble in water but soluble in organic solvents like benzene, methanol, chloroform, ether, and ethanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
2,4,5-Tribromoaniline serves as a significant intermediate in various chemical syntheses. For instance, its derivative, 2,4,5-trifluorobromobenzene, is used in the pharmaceutical industry. The continuous microflow process for synthesizing this compound showcases the potential for efficient mass and heat transfer, significantly shortening reaction times and enabling kilogram-scale production. This process involves the diazotization of 2,4,5-trifluoroaniline with HBr and NaNO2 to produce thermally unstable 2,4,5-trifluorophenyl diazonium salts, which then react with HBr in the presence of copper powder to obtain 2,4,5-trifluorobromobenzene (Deng et al., 2017). Similarly, a continuous-flow system using FeBr3 as a catalyst has been developed for synthesizing 2,4,5-trifluorobromobenzene, highlighting its importance in the synthesis of biologically active peptides and fluorescent reagents (Deng et al., 2016).
Spectroscopy and Surface Analysis
2,4,5-Tribromoaniline derivatives also play a crucial role in spectroscopy and surface analysis. A comparative study of 2,4,6-trichloroaniline and 2,4,6-tribromoaniline revealed that the size of halogen substituents significantly influences the electronic and structural properties of the amino group in haloaniline derivatives. This study, involving density functional theory and experimental techniques, offers insights into the interaction of these compounds with surfaces, especially in the context of surface-enhanced Raman scattering (SERS), which is crucial for quantitative analyses (Haruna et al., 2016).
Environmental and Biological Implications
While the primary focus is on the synthetic and spectroscopic applications, it is essential to note the broader implications of related compounds in environmental and biological contexts. For example, 2,4,6-tribromophenol, a structurally similar compound, is extensively produced as a brominated phenol and has significant environmental implications. It is a degradation product of brominated flame retardants and also serves as a pesticide. Understanding its environmental concentrations, toxicokinetics, and toxicodynamics is crucial for assessing its impact and managing its use responsibly (Koch & Sures, 2018).
Safety and Hazards
2,4,5-Tribromoaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
2,4,5-tribromoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBJQQTAKDKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromoaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)
![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)
![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2611878.png)